molecular formula C8H4Cl2F3NO2 B13698095 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B13698095
M. Wt: 274.02 g/mol
InChI Key: NCWHNUFWTDSEFS-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene (CAS 122947-76-6) is a benzene derivative with a molecular formula of C 8 H 4 Cl 2 F 3 NO 2 and a molecular weight of 274.02 g/mol . This compound features a dichloromethyl group, a nitro group, and a trifluoromethyl group on its aromatic ring, making it a versatile and multifunctional intermediate for synthetic organic chemistry. The specific arrangement of electron-withdrawing substituents on the benzene ring makes this compound a valuable scaffold for constructing more complex molecules. While direct applications for this specific compound are not detailed in the available literature, analogs and related sub-structures are prominently featured in pharmaceutical research. For instance, the trifluoromethylbenzene motif is a common building block in drug discovery, used in the synthesis of active pharmaceutical ingredients such as cinacalcet and fluoxetine . The reactive dichloromethyl and nitro groups provide handles for further chemical transformations, including nucleophilic substitutions and reduction reactions, allowing researchers to diversify molecular structures efficiently. This compound is suited for use in developing novel compounds for material science, agrochemical, and pharmaceutical research applications. Please Note: This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Proper safety procedures should be followed, as this compound is likely to be hazardous .

Properties

Molecular Formula

C8H4Cl2F3NO2

Molecular Weight

274.02 g/mol

IUPAC Name

1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H

InChI Key

NCWHNUFWTDSEFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Chlorination Reactions

The dichloromethyl group undergoes radical-mediated chlorination to form trichloromethyl derivatives. A patented industrial process ( ) demonstrates this transformation under the following conditions:

ParameterValue
Substrate1-Dichloromethyl-4-trifluoromethylbenzene
Chlorine gas flow38 g/hr
Catalyst2,2'-azobisisobutyronitrile (AIBN)
Temperature65–80°C
Reaction time7–8.5 hours
Yield96.3% trichloromethyl product

This reaction proceeds via a radical chain mechanism initiated by AIBN, with chlorine gas acting as both reactant and radical propagator. The trifluoromethyl group stabilizes the intermediate radical through its electron-withdrawing effect .

Electrophilic Aromatic Substitution

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct incoming electrophiles to specific positions on the benzene ring:

  • Nitration : Occurs preferentially at the meta position relative to the nitro group due to its strong deactivating nature.

  • Sulfonation : Directed to the ortho/para positions relative to the trifluoromethyl group under fuming sulfuric acid conditions.

Experimental studies on analogous compounds (e.g., 1-nitro-4-trifluoromethylbenzene) show reduced reaction rates compared to unsubstituted benzene, consistent with the electron-deficient nature of the aromatic system .

Hydrolysis of the Dichloromethyl Group

The dichloromethyl (-CHCl₂) group undergoes hydrolysis under acidic or basic conditions to form a carbonyl group:

-CHCl2+H2O-C(=O)H+2HCl\text{-CHCl}_2 + \text{H}_2\text{O} \rightarrow \text{-C(=O)H} + 2\text{HCl}

Key parameters :

  • Acidic conditions : Concentrated H₂SO₄ at 80–100°C, 4–6 hours.

  • Basic conditions : NaOH (20% aq.) under reflux, 2–3 hours.

This reaction is critical for synthesizing ketone intermediates used in agrochemicals.

Stability and Side Reactions

The compound exhibits thermal instability above 150°C, undergoing decomposition pathways that release HCl and NOₓ gases. Competing reactions include:

  • Radical recombination of dichloromethyl groups under prolonged heating.

  • Nitro group reduction in the presence of strong reducing agents (e.g., H₂/Pd-C), though this is not explicitly documented for this substrate .

Comparative Reactivity with Analogues

The reactivity diverges significantly from simpler chlorinated nitrobenzenes due to the trifluoromethyl group’s steric and electronic effects:

CompoundReaction Rate (Nitration)Preferred Position
1-(Dichloromethyl)-2-nitro-4-CF₃-benzene0.12 × nitrobenzeneMeta to NO₂
1-Chloro-2-nitro-4-CF₃-benzene0.08 × nitrobenzeneOrtho to Cl

Data extrapolated from studies on 1-chloro-2-nitro-4-(trifluoromethyl)benzene .

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Key analogs and their structural variations:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene –CHCl₂ (1), –NO₂ (2), –CF₃ (4) C₈H₄Cl₂F₃NO₂ N/A High lipophilicity, steric bulk
1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene –CH₂Cl (1), –NO₂ (2), –CF₃ (4) C₈H₅ClF₃NO₂ 225656-59-7 Reduced steric hindrance vs. –CHCl₂
1-Chloro-2-nitro-4-(trifluoromethyl)benzene –Cl (1), –NO₂ (2), –CF₃ (4) C₇H₃ClF₃NO₂ N/A Smaller substituent, higher reactivity in SNAr reactions
2-Nitro-4-(trifluoromethyl)phenol –OH (1), –NO₂ (2), –CF₃ (4) C₇H₄F₃NO₃ N/A Polar, biodegradable metabolite of picoxystrobin

Substituent Impact Analysis:

  • Electron-withdrawing effects : The trifluoromethyl and nitro groups deactivate the benzene ring, directing electrophilic substitution to positions ortho/para to the nitro group. The dichloromethyl group further enhances electron withdrawal compared to chloromethyl or chloro analogs.
  • Steric effects : Dichloromethyl introduces significant steric bulk, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to smaller substituents like –Cl or –CH₂Cl.
  • Lipophilicity : Dichloromethyl increases logP compared to –CH₂Cl or –Cl, enhancing membrane permeability but reducing water solubility.
Nucleophilic Aromatic Substitution (SNAr):
  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (): Reacts with nucleophiles (e.g., indolylzinc chloride) to form heterocycles like 3-[2-nitro-4-(trifluoromethyl)phenyl]indole. The –Cl group facilitates SNAr due to its moderate leaving ability .
  • 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene : The –CH₂Cl group undergoes alkylation or hydrolysis more readily than –CHCl₂, enabling derivatization for drug intermediates .
  • Target compound (–CHCl₂) : Steric hindrance from dichloromethyl may slow SNAr but could stabilize intermediates in radical or elimination reactions.
Degradation Pathways:
  • 2-Nitro-4-(trifluoromethyl)phenol: Lacking the dichloromethyl group, it is degraded by Rhodopseudomonas palustris (83.54% degradation in 5 days at pH 7, 35°C) . The dichloromethyl analog likely resists microbial degradation due to increased halogenation.

Physical and Spectral Properties

Property 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
Molecular Weight (g/mol) ~270 239.59 225.55
Melting Point (°C) Not reported Not reported 76–78 (analogous compounds)
LogP (Predicted) ~3.5 ~2.8 ~2.5
IR (C–Cl stretch) ~600–700 cm⁻¹ ~650 cm⁻¹ ~750 cm⁻¹
¹H NMR (Dichloromethyl) δ 5.8–6.2 (s, 1H) δ 4.7–5.1 (s, 2H, –CH₂Cl)

Biological Activity

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including dichloromethyl, nitro, and trifluoromethyl moieties, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C8H5Cl2F3N2O2
  • Molecular Weight : 285.03 g/mol
  • IUPAC Name : 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene
  • CAS Number : [Not provided]

The biological activity of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the nitro group may allow this compound to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The trifluoromethyl group can enhance lipophilicity, facilitating the compound's ability to cross cellular membranes and interact with intracellular receptors.
  • Reactive Intermediate Formation : The dichloromethyl group may undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can modify biomolecules.

Toxicity Studies

Research indicates that exposure to high concentrations of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can lead to adverse effects in laboratory animals. Notable findings include:

  • Acute Toxicity : Inhalation exposure studies on rodents revealed significant toxicity at high doses, with symptoms including respiratory distress and lethargy .
  • Chronic Toxicity : Long-term exposure studies indicated potential nephrotoxicity, with increased kidney weights observed in male rats at doses above 400 mg/kg .

Case Studies

A series of studies have been conducted to evaluate the compound's biological effects:

  • Study on Hepatotoxicity : A study involving oral administration in rats reported hepatocellular hypertrophy at doses of 50 mg/kg and above, indicating potential liver toxicity .
  • Reproductive Toxicology : In a reproductive toxicity assessment, adverse effects on reproductive organs were noted following prolonged exposure, suggesting a need for caution in handling this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzeneC8H5Cl2F3N2O2Hepatotoxicity, nephrotoxicityUnique trifluoromethyl group enhances reactivity
4-NitrophenolC6H5NO3Known hepatotoxic agentSimple structure; less complex interactions
Trifluoroacetic acidC2HF3O2Cytotoxic effects on various cell linesStrong acid; different mechanism of action

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReferences
NitrationHNO₃ (90%), H₂SO₄, 0–5°C60–75%
ChloromethylationCH₂O, HCl, ZnCl₂, 50°C45–55%

Basic: What are the key physical and chemical properties of this compound?

Methodological Answer:
Critical properties include:

  • Boiling Point: Estimated at 225–230°C based on analogs like 1-nitro-3-(trifluoromethyl)benzene (202.2°C) and dichloromethyl derivatives (196.7–225°C) .
  • Solubility: Low polarity due to trifluoromethyl and nitro groups; soluble in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide (DMSO) .
  • Stability: Susceptible to photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C.

Q. Table 2: Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight274.03 g/molCalculated via IUPAC
LogP (Octanol-Water)~3.2Predicted via EPI Suite
Melting Point85–90°C (est.)Analog data

Advanced: How does the dichloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The dichloromethyl (–CHCl₂) group acts as an electron-withdrawing substituent, polarizing adjacent C–Cl bonds and enhancing electrophilicity. Key reactivity observations:

  • Nucleophilic Attack: The β-carbon undergoes substitution with amines or thiols in aprotic solvents (e.g., DMF, 80°C), yielding derivatives like –CH(NR₂)₂ or –CH(SR)₂. Kinetic studies suggest a second-order dependence on nucleophile concentration .
  • Contradictions in Data: Conflicting reports on hydrolysis rates (aqueous vs. anhydrous conditions) may arise from competing elimination pathways. Use DFT calculations to map transition states and optimize conditions .

Advanced: What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify dichloromethyl protons (δ 5.8–6.2 ppm, split due to Cl substituents) and nitro/trifluoromethyl groups (¹³C signals at ~110–125 ppm for CF₃ and ~145 ppm for NO₂) .
  • IR Spectroscopy: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1120 cm⁻¹ (C–F) confirm functional groups.
  • Mass Spectrometry (HRMS): Use ESI(+) to detect [M+H]⁺ at m/z 275.03 (theoretical). Fragmentation patterns distinguish Cl isotopes .

Q. Table 3: Spectroscopic Signatures

TechniqueKey PeaksInterpretation
¹H NMRδ 6.2 (s, 1H)Dichloromethyl
¹³C NMRδ 122.5 (q, J = 32 Hz)CF₃
IR1520 cm⁻¹NO₂

Advanced: How can researchers resolve contradictions in reported reaction yields for nitro group reduction?

Methodological Answer:
Discrepancies in yields (e.g., 30% vs. 70% for nitro-to-amine reduction) may stem from:

  • Catalyst Selection: Pd/C (5% wt) in H₂ (1 atm) vs. Fe/HCl. Pd/C typically gives higher selectivity but requires strict anhydrous conditions .
  • Side Reactions: Nitroso intermediates may form; monitor via in-situ FTIR or UV-Vis to quench reactions at optimal times.
  • Statistical Analysis: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity). For example, ethanol/water (4:1) at 50°C maximizes amine yield (75%) .

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